

A Comparative Guide to (S)-3-aminooxetan-2-one p-Toluenesulfonate Salt

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Compound of Interest

Compound Name: (R)-3-aminooxetan-2-one 4-methylbenzenesulfonate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the tosylate salt of (S)-3-aminooxetan-2-one, a chiral β -lactone derivative of significant interest in organic synthesis and pharmaceutical development. Due to its strained four-membered ring, this compound serves as a valuable building block, particularly in the synthesis of β -lactam antibiotics and other biologically active molecules. The formation of a tosylate salt enhances the handling, stability, and solubility of the parent compound, making it a preferred form for many applications.^{[1][2]}

This document outlines the physicochemical properties of (S)-3-aminooxetan-2-one p-toluenesulfonate in comparison to its free base form. It also provides detailed experimental protocols for its synthesis and characterization, alongside a discussion of its relevance in the context of bacterial cell wall biosynthesis, a key target for β -lactam compounds.

Physicochemical Properties: A Comparative Overview

The conversion of the free base (S)-3-aminooxetan-2-one to its p-toluenesulfonate (tosylate) salt results in significant changes to its physical and chemical characteristics. These are summarized in the table below.

Property	(S)-3-aminooxetan-2-one (Free Base)	(S)-3-aminooxetan-2-one p-Toluenesulfonate
CAS Number	112839-93-7[3]	112839-95-9[2][4][5][6]
Molecular Formula	C ₃ H ₅ NO ₂ [3]	C ₁₀ H ₁₃ NO ₅ S[2][4][5]
Molecular Weight	87.08 g/mol [3]	259.28 g/mol [2][4]
Appearance	Not specified in detail in search results	Crystalline solid[1]
Melting Point	Not available	100-108 °C (monohydrate)[1]
Solubility	Predicted to be soluble in polar protic solvents like water and methanol.[7]	Enhanced solubility in polar solvents.[1][2]
Topological Polar Surface Area	52.32 Å²[3]	115 Å²[2][4]
Hydrogen Bond Donor Count	1[3]	2[2]
Hydrogen Bond Acceptor Count	3[3]	6[2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of (S)-3-aminooxetan-2-one p-toluenesulfonate are crucial for reproducible research. The following protocols are representative of standard laboratory procedures.

Synthesis of (S)-3-aminooxetan-2-one p-Toluenesulfonate

This procedure outlines the formation of the tosylate salt from the free base of (S)-3-aminooxetan-2-one.

Materials:

- (S)-3-aminooxetan-2-one

- p-Toluenesulfonic acid monohydrate
- Acetonitrile

Procedure:

- Dissolve (S)-3-aminooxetan-2-one in a minimal amount of acetonitrile at room temperature.
- In a separate flask, prepare a solution of p-toluenesulfonic acid monohydrate (1.0 molar equivalent) in acetonitrile.
- Slowly add the p-toluenesulfonic acid solution to the (S)-3-aminooxetan-2-one solution with constant stirring.
- Continue stirring the mixture at room temperature for 1-2 hours. The product may precipitate during this time.
- If precipitation is not spontaneous, cool the reaction mixture to 0-5 °C to induce crystallization.
- Collect the crystalline solid by vacuum filtration.
- Wash the collected solid with a small amount of cold acetonitrile.
- Dry the product under vacuum to a constant weight.

Characterization Methods

X-Ray Powder Diffraction (XRPD): XRPD is a critical technique for identifying the crystalline form of the salt.

- A small amount of the dried salt is gently packed into a sample holder.
- The sample is analyzed using a diffractometer with Cu K α radiation.
- Data is typically collected over a 2 θ range of 3° to 40° with a step size of 0.04° and a step time of 1 second.
- The resulting diffraction pattern provides a unique fingerprint of the crystalline structure.

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and other thermal transitions.

- Accurately weigh 1-5 mg of the salt into an aluminum DSC pan.
- The pan is hermetically sealed.
- The sample is heated at a constant rate, typically 5-10 °C/min, over a temperature range (e.g., 30 °C to 200 °C).
- A sharp endotherm in the DSC trace indicates the melting point of the crystalline salt.

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, which is useful for determining the presence of solvates or hydrates.

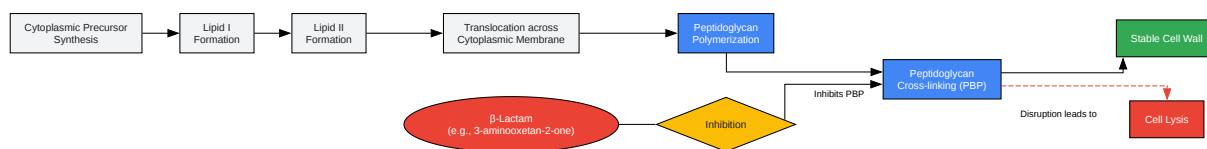
- A small sample (5-10 mg) of the salt is placed in a TGA pan.
- The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
- The weight loss profile is monitored to identify desolvation or decomposition events.

Mechanism of Action and Biological Context

(S)-3-aminooxetan-2-one is a β -lactam, a class of compounds that includes many important antibiotics. Their primary mechanism of action is the inhibition of bacterial cell wall synthesis.

Bacterial Cell Wall Biosynthesis and Inhibition by β -Lactams

The integrity of the bacterial cell wall is maintained by a rigid layer of peptidoglycan.[8] The final step in peptidoglycan synthesis is the cross-linking of peptide side chains, a reaction catalyzed by penicillin-binding proteins (PBPs). β -lactam antibiotics mimic the D-Ala-D-Ala substrate of these enzymes, leading to their irreversible acylation and inactivation. This disruption of cell wall synthesis ultimately results in bacterial cell lysis.

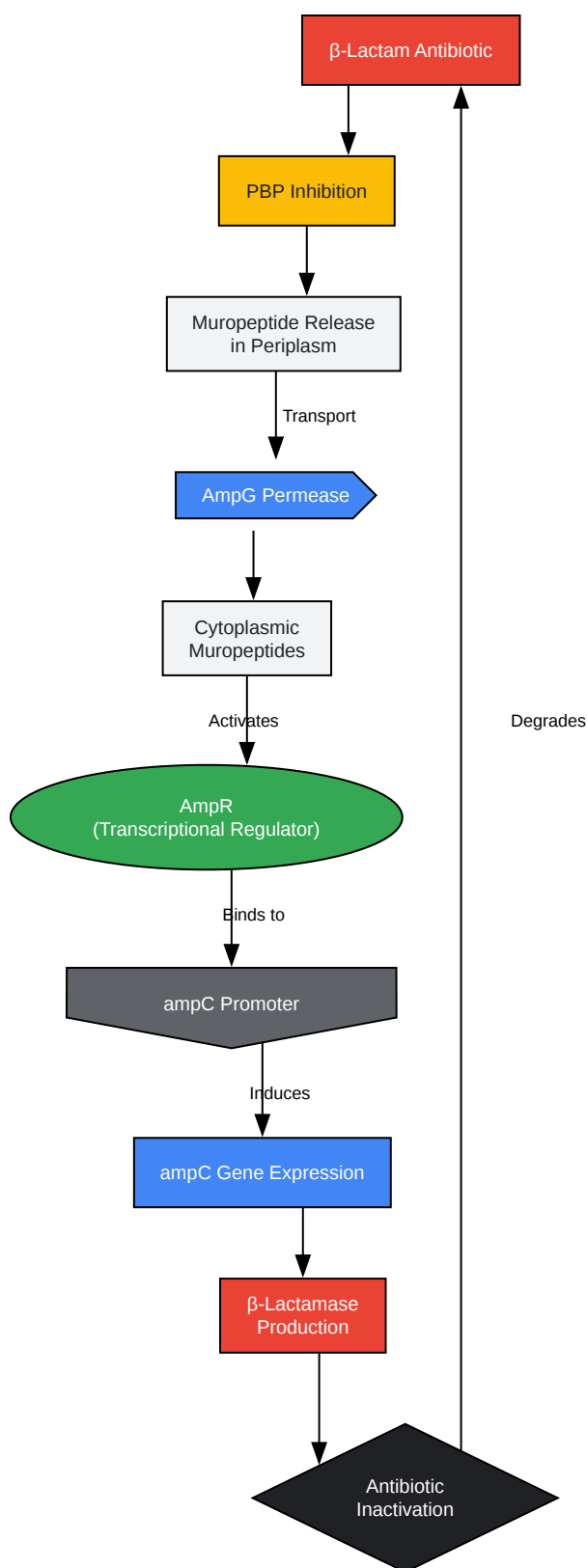


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Inhibition of Peptidoglycan Biosynthesis by β -Lactams.

β -Lactamase Induction: A Resistance Mechanism

A major mechanism of bacterial resistance to β -lactam antibiotics is the production of β -lactamase enzymes, which hydrolyze the β -lactam ring, rendering the antibiotic inactive.[9] The expression of β -lactamases can be induced by the presence of β -lactam antibiotics, often through complex signaling pathways.[9] One of the well-studied pathways is the AmpG-AmpR-AmpC system in Gram-negative bacteria.[9][10][11]



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The AmpG-AmpR-AmpC β-Lactamase Induction Pathway.

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